Pan-RAS-IN-1 was developed through innovative screening methods that utilize antibody-derived compounds to identify potential inhibitors from chemical libraries. The classification of Pan-RAS-IN-1 falls under small molecule inhibitors specifically targeting RAS proteins, which are often categorized as anticancer agents due to their potential therapeutic applications in treating RAS-driven tumors.
The synthesis of Pan-RAS-IN-1 involves several key steps:
The primary chemical reactions involving Pan-RAS-IN-1 focus on its interaction with RAS proteins. These interactions can be classified into:
The mechanism of action for Pan-RAS-IN-1 involves:
Data from various assays indicate that this inhibition leads to reduced cellular proliferation in RAS-dependent cancer cell lines, underscoring its potential therapeutic utility.
While specific physical properties such as melting point or solubility are not extensively documented for Pan-RAS-IN-1, general characteristics can be inferred based on similar compounds:
Chemical properties include stability under physiological conditions and potential metabolic pathways that may affect its bioavailability and efficacy.
Pan-RAS-IN-1 has significant potential applications in cancer research and therapy:
RAS proteins (KRAS, NRAS, HRAS) are small GTPases that function as molecular switches regulating critical cellular processes including proliferation, differentiation, and survival. These isoforms share a highly conserved G-domain (residues 1-166) featuring identical effector binding regions and nucleotide-binding motifs (P-loop, switch I, and switch II) [1] [6]. The structural core consists of a 6-stranded β-sheet flanked by five α-helices in a Rossmann-type fold, facilitating GTP/GDP binding and hydrolysis [1]. Despite >90% sequence identity in the G-domain, key functional differences arise from their C-terminal hypervariable regions (HVRs). KRAS contains a hexalysine polybasic region targeting it to acidic phospholipid-rich plasma membrane microdomains. NRAS and HRAS undergo palmitoylation (single and double sites, respectively), influencing distinct subcellular localization and trafficking patterns [1] [7]. These HVR-mediated differences dictate isoform-specific nanocluster formation and access to downstream effectors, contributing to non-redundant biological functions [1] [9].
Table 1: Key Structural and Functional Characteristics of RAS Isoforms
Isoform | Primary Post-Translational Modifications | Membrane Targeting Mechanism | Prevalent Cancer Types |
---|---|---|---|
KRAS | Farnesylation (C185) | Polybasic region (residues 175-180) binding acidic phospholipids | Pancreatic (90%), Colorectal (45%), Lung adenocarcinoma (30%) |
NRAS | Farnesylation (C186) + Monopalmitoylation (C181) | Farnesyl + palmitoyl anchor | Melanoma (30%), Acute Myeloid Leukemia (15%) |
HRAS | Farnesylation (C186) + Dipalmitoylation (C181, C184) | Farnesyl + dual palmitoyl anchors | Head and Neck squamous cell carcinoma (5%), Bladder carcinoma (6%) |
Oncogenic RAS mutations are gain-of-function alterations occurring predominantly at codons G12, G13, and Q61, accounting for ~99% of all RAS-driven cancers [3] [6]. These mutations impair GTP hydrolysis and confer resistance to GTPase-activating proteins (GAPs), locking RAS in a constitutively active GTP-bound state [1] [7]. The persistent activation leads to hyperstimulation of downstream pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades, driving uncontrolled proliferation and survival [6]. Critically, different mutations and isoforms exhibit distinct pathological impacts:
RAS proteins earned the "undruggable" label over decades due to formidable biochemical and structural barriers:
These challenges underscored the need for innovative strategies beyond active-site inhibition or indirect targeting.
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